Methyl 2-methylpentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTULNMNIVVMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862856 | |
| Record name | Methyl 2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow liquid | |
| Record name | Methyl 2-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
45.00 °C. @ 0.20 mm Hg | |
| Record name | Methyl (±)-2-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.875-0.881 | |
| Record name | Methyl 2-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2177-77-7 | |
| Record name | Methyl 2-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylpentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-METHYLPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KKE63345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl (±)-2-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation of the 2 Methylpentanoic Acid Backbone:
The carbon skeleton of Methyl 2-methylpentanoate (B1260403) is derived from 2-methylpentanoic acid, a methyl-branched fatty acid foodb.cahmdb.ca. The biosynthesis of branched-chain fatty acids (BCFAs) in bacteria is intricately linked to the catabolism of BCAAs, particularly isoleucine in this case. The general steps are as follows:
Precursor Synthesis: The pathway likely initiates with L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted into its corresponding α-keto acid, α-keto-β-methylvalerate.
Decarboxylation and Acyl-CoA Formation: This α-keto acid undergoes oxidative decarboxylation to form a branched-chain acyl-CoA, specifically 2-methylbutanoyl-CoA. This reaction is analogous to the conversion of pyruvate (B1213749) to acetyl-CoA.
Chain Elongation: The 2-methylbutanoyl-CoA then serves as a primer for the fatty acid synthase (FAS) system. Through a cycle of condensation, reduction, and dehydration reactions, the carbon chain is elongated, ultimately leading to the formation of 2-methylpentanoyl-CoA.
Esterification to Form Methyl 2 Methylpentanoate:
The final step in the biosynthesis is the esterification of the 2-methylpentanoyl-CoA intermediate with a methyl donor. In microorganisms, the formation of small aliphatic esters can occur through several biochemical routes nih.gov. The most probable mechanism is the condensation of an acyl-CoA with an alcohol, catalyzed by an alcohol acyltransferase (AAT) or a similar condensing enzyme conicet.gov.ar.
Enzymatic Condensation: An enzyme, likely a type of acyl-CoA:alcohol acyltransferase, would catalyze the reaction between 2-methylpentanoyl-CoA and methanol (B129727). The source of methanol in the cell can be from various metabolic processes.
S-Adenosyl Methionine (SAM) as a Methyl Donor: An alternative, though less commonly cited mechanism for simple methyl esters, could involve a methyltransferase enzyme that directly transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the carboxylate group of 2-methylpentanoic acid. However, the acyl-CoA-dependent pathway is more established for flavor ester biosynthesis.
This proposed pathway is consistent with the general understanding of microbial metabolism for the production of branched-chain fatty acids and volatile esters.
Based on a thorough review of available scientific literature, there is a significant lack of specific research data for Methyl 2-methylpentanoate (B1260403) concerning the detailed topics requested for the article. The existing body of research primarily focuses on its isomer, methyl pentanoate, for combustion studies, and on the production of Methyl 2-methylpentanoate by microorganisms rather than its degradation.
Consequently, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the provided outline for the chemical compound “this compound.” Information on related but distinct compounds cannot be substituted to fulfill the request's specific constraints.
Analytical and Spectroscopic Characterization Techniques
Chromatographic Enantioseparation Methodologies
The separation of chiral compounds into their individual enantiomers can be accomplished through various chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are two of the most extensively used methods for chiral separations in pharmaceutical, synthetic, and medicinal chemistry. nih.govazom.com The development of highly selective chiral stationary phases has been fundamental to the advancement of these techniques. nih.govuni-muenchen.de Other significant methods include supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), which offer alternative and sometimes advantageous approaches to enantioseparation. uni-muenchen.denih.gov
Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds like methyl 2-methylpentanoate (B1260403). The underlying principle of separation is "chiral recognition," where enantiomers form transient diastereomeric complexes with a chiral selector incorporated into the stationary phase. azom.com The differing stability of these complexes leads to different retention times and, thus, separation. azom.com
Cyclodextrin-based chiral stationary phases (CSPs) are particularly effective for this purpose. azom.com Derivatized cyclodextrins, such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin, are dissolved in a polysiloxane matrix and coated onto a capillary column. researchgate.net These CSPs create a chiral environment where the enantiomers of the analyte can form selective inclusion complexes, enabling their separation. azom.com The efficiency of these columns allows for superior separation, even with small energy differences between the transient diastereomeric complexes. azom.com For instance, CSPs like Chirasil-β-Dex are noted for their versatility in separating a wide range of chiral compounds. uni-muenchen.de
| Stationary Phase Type | Typical Column | Common Carrier Gas | General Temperature Program | Detection Method |
|---|---|---|---|---|
| Derivatized Cyclodextrin | Rt-βDEX, Chirasil-Dex | Hydrogen, Helium | 40°C to 230°C at 2°C/min | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations due to its wide applicability and the availability of diverse chiral stationary phases (CSPs). uta.edu It is considered one of the most successful methods for both analytical and preparative-scale enantioseparations. uta.edu
The success of chiral HPLC relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are among the most widely used due to their broad enantiorecognition capabilities. nih.govmz-at.de
Amylose-Based CSPs : Derivatives such as amylose tris(3,5-dimethylphenylcarbamate) have proven effective for separating a wide variety of chiral compounds. mz-at.de The immobilization of this polymer onto a silica (B1680970) gel support enhances the column's robustness and allows for the use of a wider range of organic solvents as the mobile phase, including ethyl acetate, dichloromethane, and tetrahydrofuran. mz-at.de This flexibility is a significant advantage in developing and optimizing separation methods. mz-at.de
Cyclofructan-Based CSPs : LARIHC CF7-DMP, which is based on 3,5-dimethylphenyl carbamates of cyclofructan 7, is another type of aromatic stationary phase that can separate a broad spectrum of chiral compounds. It is most effective when used in the normal-phase mode. uta.edu
| CSP Class | Example Commercial Name | Chiral Selector | Typical Mobile Phase Mode |
|---|---|---|---|
| Polysaccharide (Amylose) | CHIRALPAK IA | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic |
| Polysaccharide (Cellulose) | CHIRALCEL OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Cyclofructan | LARIHC CF7-DMP | Cyclofructan 7 (3,5-dimethylphenyl carbamate) | Normal Phase |
An alternative to using a chiral stationary phase is the indirect approach, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com Since diastereomers possess different physical and chemical properties, they can be separated on a standard, non-chiral (achiral) stationary phase. chromatographyonline.commdpi.com
For methyl 2-methylpentanoate, this would typically involve the hydrolysis of the ester to its parent carboxylic acid, 2-methylpentanoic acid. The racemic acid is then reacted with an enantiomerically pure chiral alcohol or amine to form diastereomeric esters or amides. These newly formed diastereomers can then be separated using standard HPLC on a silica gel column. mdpi.com After separation, the individual diastereomers are cleaved to remove the chiral auxiliary, yielding the enantiomerically pure forms of the original acid, which can be re-esterified to this compound if desired. Chiral reagents like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have been successfully used for this purpose with other chiral compounds. mdpi.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. selvita.comresearchgate.net The technique typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727). selvita.comresearchgate.net
Key advantages of SFC over HPLC include:
Higher Efficiency and Speed : The low viscosity and high diffusivity of supercritical fluids allow for faster flow rates and shorter analysis times without a significant loss of resolution. chromatographyonline.comselvita.com SFC can often resolve enantiomers 3 to 5 times faster than HPLC. chromatographyonline.com
Reduced Solvent Consumption : The use of CO2 as the primary solvent significantly reduces the consumption of toxic organic solvents. chromatographyonline.comselvita.com
Complementary Selectivity : Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC due to the different mobile phase properties, making SFC a complementary tool for method development. chromatographyonline.com
The same polysaccharide-based CSPs used in HPLC, such as those with cellulose and amylose derivatives, are the most common and effective columns for chiral SFC. nih.gov
Capillary Electrophoresis (CE) is an attractive technique for chiral separations, offering high separation efficiency, low sample consumption, and rapid analysis times. chromatographytoday.comnih.gov In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com
The enantiomers of an analyte form transient, diastereomeric complexes with the chiral selector. chromatographytoday.com This interaction alters the effective electrophoretic mobility of each enantiomer, leading to their separation. For neutral compounds like this compound, a charged chiral selector is required to induce differential migration. chromatographytoday.com
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their excellent chiral recognition capabilities. researchgate.netmdpi.com The choice of cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are all critical parameters that must be optimized to achieve separation. mdpi.com CE is a complementary technique to HPLC and GC for chiral analysis. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
The precise structural characterization and determination of enantiomeric purity of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecule's connectivity, three-dimensional arrangement, and chiral nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insights into its carbon framework and the chemical environment of each proton. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and assess purity.
Typical ¹H NMR spectral data for this compound would show distinct signals corresponding to the different proton environments. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, while the protons of the propyl chain and the two methyl groups would exhibit characteristic multiplicities (e.g., triplets, sextets, doublets) due to spin-spin coupling with adjacent protons. The proton at the chiral center (C2) is particularly important as its chemical shift and coupling constants are sensitive to the molecule's conformation.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the carbon skeleton. thieme-connect.de The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield chemical shift (typically in the range of 170-180 ppm).
NMR spectroscopy is a powerful tool for analyzing the configuration and preferred conformations of chiral molecules like this compound. The spatial arrangement of substituents around the chiral center at C2 influences the magnetic environment of nearby nuclei. For instance, the two protons of the methylene (B1212753) group (C3) are diastereotopic, meaning they are chemically non-equivalent and can, in principle, exhibit different chemical shifts and couplings in the ¹H NMR spectrum, providing clues about the rotational preferences (conformation) around the C2-C3 bond.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to probe through-space interactions between protons, helping to establish their relative proximity and thus deduce the molecule's preferred three-dimensional structure in solution.
To determine the enantiomeric composition of a sample of this compound, NMR spectroscopy is often employed in conjunction with chiral auxiliaries. nih.gov Since the NMR spectra of two enantiomers are identical in an achiral solvent, these agents are used to create a diastereomeric relationship, which results in distinguishable NMR signals for each enantiomer. nih.govresearchgate.net
Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the analyte. For an alcohol precursor to this compound (2-methylpentanol), a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov Reaction of the alcohol with both (R)- and (S)-MTPA creates a pair of diastereomeric esters. The protons near the chiral center in these diastereomers experience different shielding/deshielding effects from the phenyl ring of the MTPA moiety, leading to separable signals in the ¹H NMR spectrum. nih.gov By comparing the integration of these distinct signals, the enantiomeric excess (ee) can be accurately quantified.
Chiral Solvating Agents (CSAs) form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. acs.orgunipi.it These agents, which can be added directly to the NMR tube, induce small but measurable differences in the chemical shifts of the corresponding protons or carbons of the two enantiomers. acs.orgresearchgate.net The choice of CSA depends on the functional groups of the analyte; for an ester like this compound, interactions might be based on dipole-dipole forces or weak hydrogen bonds. The magnitude of the chemical shift difference allows for the quantification of the enantiomeric ratio. nih.gov
Mass Spectrometry (MS) and Enantiomeric Profiling
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. When subjected to electron ionization (EI), the molecule undergoes fragmentation in a predictable manner.
The mass spectrum of this compound typically does not show a strong molecular ion peak ([M]⁺) at m/z 130. A prominent peak is often observed at m/z 88, resulting from a characteristic McLafferty rearrangement. This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, resulting in the elimination of a neutral propene molecule (C₃H₆). Another significant fragment is observed at m/z 101, corresponding to the loss of an ethyl radical (•CH₂CH₃). nih.gov
Interactive Data Table: Key Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (often low abundance) |
| 101 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 88 | [C₄H₈O₂]⁺ | Product of McLafferty rearrangement |
| 74 | [C₃H₆O₂]⁺ | Further fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Data sourced from PubChem and MassBank. nih.gov
For enantiomeric profiling , standard MS cannot distinguish between enantiomers. Therefore, it is coupled with a chiral separation technique, most commonly gas chromatography (GC). Using a GC column with a chiral stationary phase (CSP), the two enantiomers of this compound can be separated in time before they enter the mass spectrometer. The mass spectrometer then serves as a detector, allowing for the quantification of each enantiomer based on the area of its corresponding chromatographic peak.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. Other key absorptions include C-O stretching vibrations in the 1100-1300 cm⁻¹ region and C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. chemicalbook.com
Raman Spectroscopy , which relies on the scattering of light, is complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the C-C bond vibrations within the alkyl backbone.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |
| C-H Stretch (sp³) | IR, Raman | 2850-3000 | Alkyl C-H bonds |
| C=O Stretch | IR | ~1740 | Ester carbonyl group |
| C-H Bend | IR | ~1375, ~1465 | Methyl and methylene groups |
| C-O Stretch | IR | 1100-1300 | Ester C-O single bonds |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a powerful, non-destructive method for determining the absolute configuration (R or S) of enantiomers in solution. nih.govresearchgate.net
The ester carbonyl group in this compound acts as a chromophore, which gives rise to a CD signal. The sign of the observed Cotton effect in the CD spectrum is dependent on the spatial arrangement of the atoms around this chromophore. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. mtoz-biolabs.commdpi.com If the experimental spectrum matches the sign and shape of the calculated spectrum for the R-enantiomer, then the sample is assigned the R configuration. A mirror-image spectrum would indicate the S configuration. nih.gov
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. The fundamental principle involves directing a beam of X-rays onto a single crystal of the substance under investigation. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the intensities and positions of these diffracted spots, a three-dimensional model of the electron density of the molecule can be constructed, revealing the exact spatial coordinates of each atom.
For chiral molecules such as this compound, which exists as (R)- and (S)-enantiomers, X-ray crystallography can be employed to determine the absolute stereochemistry. This is achieved through the phenomenon of anomalous dispersion (or anomalous scattering). When the X-ray radiation frequency is close to the absorption edge of an atom in the crystal, a phase shift occurs during scattering. This effect makes the diffraction pattern non-centrosymmetric, meaning the intensity of a reflection (hkl) is not equal to the intensity of its inverse reflection (-h-k-l), a difference known as a Bijvoet pair. By carefully analyzing these intensity differences, the absolute configuration of the chiral center can be unequivocally assigned.
The successful application of X-ray crystallography for determining the absolute configuration of this compound faces a significant challenge: the compound is a liquid at room temperature. nih.gov This technique fundamentally requires a well-ordered single crystal. Therefore, direct analysis of the liquid compound is not feasible. To overcome this, a solid crystalline derivative of the chiral 2-methylpentanoic acid would need to be synthesized prior to forming the methyl ester.
Furthermore, the effectiveness of anomalous dispersion is dependent on the presence of atoms heavier than oxygen. mit.edu While modern techniques have made it possible to determine absolute configuration with only oxygen atoms present, the presence of a heavier atom (like bromine or sulfur) in the crystalline derivative would produce a stronger anomalous signal, leading to a more confident assignment of the stereochemistry. mit.edu The Flack parameter is a critical value calculated during the final stages of structure refinement that indicates whether the determined absolute structure is correct; a value near 0 suggests the correct assignment, while a value near 1 indicates the inverted structure is correct. researchgate.net
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of individual components. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and commonly used hyphenated technique. nih.gov
In GC-MS, the sample is first injected into a gas chromatograph. The components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component, such as this compound, elutes from the column, it is directly introduced into a mass spectrometer. The mass spectrometer then ionizes the molecules—typically using electron ionization (EI)—and separates the resulting ions based on their mass-to-charge ratio (m/z).
This process provides two critical pieces of information: the retention time from the gas chromatograph, which is characteristic of the compound under specific GC conditions, and the mass spectrum from the spectrometer, which serves as a molecular "fingerprint." The mass spectrum of this compound shows a characteristic fragmentation pattern that allows for its positive identification. nih.gov The molecular ion peak [M]+ would be observed at m/z 130, corresponding to its molecular weight. chemicalbook.com Key fragment ions are also observed, which result from the predictable cleavage of the molecule.
Table 1: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
|---|---|---|
| 88 | 99.99 | [CH3CH2CH2CH(CH3)C=O]+ |
| 101 | 13.90 | [M - C2H5]+ |
| 99 | 12.60 | [M - OCH3]+ |
| 55 | 9.20 | [C4H7]+ |
This interactive table summarizes key fragmentation data for this compound obtained from GC-MS analysis. Data sourced from PubChem. nih.gov
Other advanced hyphenated techniques could also be applied for a more comprehensive analysis:
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides information about the functional groups present in the molecule. As this compound elutes from the GC column, it passes through an infrared spectrometer, which would generate an IR spectrum showing characteristic absorptions for the C=O ester carbonyl group and C-O single bonds.
Multidimensional Gas Chromatography (GCxGC): For extremely complex samples containing numerous volatile compounds, GCxGC coupled with a mass spectrometer (GCxGC-MS) offers significantly enhanced separation power and resolution, allowing for the detection of trace-level compounds that might co-elute in a standard one-dimensional GC separation.
These hyphenated techniques provide a robust and detailed analytical profile of this compound, confirming its identity and purity with a high degree of confidence. saspublishers.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-methyl 2-methylpentanoate |
| (S)-methyl 2-methylpentanoate |
| 2-methylpentanoic acid |
| Bromine |
| Sulfur |
Biological and Biomedical Research Applications
Antimicrobial Properties and Mechanisms
While direct studies on the antimicrobial properties of Methyl 2-methylpentanoate (B1260403) are limited, research into structurally related molecules provides significant insight. Specifically, complex derivatives of 4-methylpentanoic acid have been synthesized and evaluated for their antibacterial efficacy, demonstrating that this chemical scaffold can be a component of potent antimicrobial agents.
The relationship between the chemical structure of a compound and its antibacterial activity is a critical area of research. In studies involving derivatives of 4-methylpentanoic acid, modifications to the molecular structure have been shown to significantly impact their effectiveness against bacteria. For instance, a series of compounds, (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids, were developed to explore these relationships. brieflands.com The core structure was functionalized with different substituted phenyl groups to assess how these changes influenced antibacterial potency.
Key findings from this research indicated that the nature and position of the substituent on the phenyl ring were crucial for activity. The presence of electron-withdrawing or electron-donating groups altered the electronic properties of the molecule, which in turn affected its interaction with bacterial targets. This highlights the importance of the aliphatic side chain derived from 4-methylpentanoic acid, which is believed to enhance penetration of the bacterial cell wall. brieflands.com
The aforementioned derivatives of 4-methylpentanoic acid have demonstrated significant inhibitory activity against the growth of several Gram-positive bacteria. brieflands.com The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
In vitro tests showed that these synthesized compounds exhibited good antibacterial activity, with MIC values generally in the range of 2–4 µg/mL against susceptible strains. brieflands.com This level of potency suggests that the compounds effectively interfere with essential microbial pathways, leading to the cessation of growth. While the precise mechanisms were not fully elucidated in the study, the consistent inhibitory action across multiple bacterial strains points to a robust antibacterial effect. brieflands.com
A major challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Research has therefore focused on developing novel compounds that are effective against these resilient strains. The 4-methylpentanoic acid derivatives were specifically tested against clinically isolated MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). brieflands.com
The results were promising, with several of the synthesized compounds showing potent activity against these challenging pathogens. brieflands.com Notably, compounds designated 4c, 4d, 4e, and 4f were the most effective, displaying MIC values of 2 µg/mL against the tested MRSA and QRSA strains. brieflands.com This suggests that the structural framework, which includes the 4-methylpentanoic acid-derived moiety, could be a valuable starting point for developing new antibiotics to combat multidrug resistance.
Table 1: Antibacterial Activity of 4-Methylpentanoic Acid Derivatives Against Multidrug-Resistant Strains Source: Adapted from research on synthesized (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids. brieflands.com
| Compound | MRSA CCARM 3167 (MIC, µg/mL) | MRSA CCARM 3506 (MIC, µg/mL) | QRSA CCARM 3505 (MIC, µg/mL) | QRSA CCARM 3519 (MIC, µg/mL) |
|---|---|---|---|---|
| 4c | 2 | 2 | 2 | 2 |
| 4d | 2 | 2 | 2 | 2 |
| 4e | 2 | 2 | 2 | 2 |
| 4f | 2 | 2 | 2 | 2 |
Role in Metabolic Pathways and Biochemical Interactions
Methyl 2-methylpentanoate, as a derivative of 2-methylpentanoic acid, is structurally related to intermediates in the metabolism of branched-chain amino acids (BCAAs).
Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids whose catabolism is a crucial metabolic process. nih.gov The breakdown of BCAAs is initiated by a common set of enzymes. nih.gov The catabolism of isoleucine, in particular, leads to the formation of intermediates that are structurally analogous to 2-methylpentanoic acid.
The metabolic pathway begins with the transamination of the BCAA, a reversible reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govmdpi.com In this step, the amino group of the BCAA is transferred to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). mdpi.com For isoleucine, this reaction yields α-keto-β-methylvalerate. nih.gov Subsequently, the BCKA undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. nih.govnih.gov The products of this multi-step enzymatic reaction enter the tricarboxylic acid (TCA) cycle. nih.gov 2-methylpentanoic acid is a structural isomer of other intermediates in this pathway, placing this compound within this context of BCAA derivative metabolism.
Given its structural relationship to BCAA metabolites, the parent acid of this compound is relevant to the enzymes that govern BCAA catabolism. The two key enzymes in the initial steps of this pathway are the branched-chain aminotransferases (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. mit.edu
Branched-Chain Aminotransferases (BCAT): These enzymes catalyze the first, reversible step of BCAA catabolism. nih.gov There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. mit.edu They are responsible for converting BCAAs into their corresponding BCKAs. mit.edu
Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex: This mitochondrial enzyme complex catalyzes the rate-limiting, irreversible step in BCAA catabolism—the oxidative decarboxylation of BCKAs. mdpi.comyoutube.com The activity of the BCKD complex is tightly regulated, playing a crucial role in maintaining BCAA homeostasis. mdpi.com
The metabolism of BCAA derivatives involves direct interaction with the active sites of these enzymes. Therefore, compounds structurally similar to the natural substrates, such as 2-methylpentanoic acid, are studied in the context of these enzymatic interactions.
Metabolic Regulation Studies
This compound is classified as a fatty acid ester and is recognized for its role in lipid metabolism pathways. hmdb.cafoodb.ca Upon ingestion, aliphatic esters like this compound are generally hydrolyzed into their constituent alcohol (methanol) and carboxylic acid (2-methylpentanoic acid). inchem.org
The metabolic fate of the resulting branched-chain fatty acid is determined by the position of its methyl group. inchem.org For 2-methylpentanoic acid, which has a methyl substituent on an even-numbered carbon, the primary metabolic route is β-oxidation. inchem.org This process involves oxidative cleavage, breaking down the molecule into smaller fragments like acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to be fully oxidized for energy production. inchem.org Due to this efficient metabolism, the compound is not expected to saturate metabolic pathways at typical intake levels. inchem.org The Human Metabolome Database and FooDB classify it as being involved in fatty acid metabolism and lipid transport. hmdb.cafoodb.ca
Potential in Drug Development and Therapeutic Applications
The chemical structure of this compound makes it a subject of interest in pharmaceutical research, from its use as a building block in synthesis to the bioactive properties of the molecule itself.
This compound has been utilized as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical applications. Patent literature describes its use in the preparation of derivatized compounds, including quaternary ammonium (B1175870) salt prodrugs. googleapis.comgoogle.com These prodrugs are designed to modify the properties of a parent drug, such as its solubility or release profile, to improve its therapeutic efficacy. googleapis.comgoogle.com In one documented synthesis, this compound was used as a precursor in a multi-step reaction to create a novel compound intended for drug delivery systems. googleapis.comgoogle.com
While research into specific anti-cancer properties is limited, this compound has been identified as a bioactive volatile organic compound (VOC) with significant antifungal properties. nih.govcore.ac.uk It is produced by various soil-dwelling bacteria of the genus Streptomyces, which are known for their ability to produce a wide array of secondary metabolites, including antibiotics. core.ac.ukresearchgate.net
Studies have shown that VOCs from Streptomyces isolates, including this compound, can inhibit the hyphal growth of pathogenic fungi. nih.govcore.ac.uk In one study, synthetic this compound was tested against the plant pathogen Rhizoctonia solani, where it reduced fungal growth by up to 47%. core.ac.uk Other research has noted its potential role in the suppression of Fusarium moniliforme, another significant plant pathogen. researchgate.netcabidigitallibrary.org These findings highlight its potential as a natural antifungal agent, forming a basis for developing new strategies in agriculture and disease control. nih.govcore.ac.uk
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (R)-methyl 2-methylpentanoate and (S)-methyl 2-methylpentanoate. This stereochemistry is a critical factor in pharmacology, as different enantiomers of a molecule can exhibit distinct biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov
The specific biological and pharmacological effects of the individual enantiomers of this compound are not extensively detailed in the current scientific literature. However, the principle of stereochemical influence is well-established. For instance, in insect-plant interactions, insects possess olfactory receptors that can discriminate between different enantiomers of volatile compounds, which can influence behaviors like host selection. nih.gov It is therefore plausible that the (R) and (S) forms of this compound could have different potencies or effects in a biological system, though specific research into these potential differences is required.
Natural Occurrence and Biosynthesis in Organisms
This compound is a naturally occurring compound found in a diverse range of organisms, from bacteria to plants. Its presence contributes to the aroma profiles of various natural and fermented products.
The compound has been identified as a volatile component in several fruits, plants, and microbial cultures. It is considered one of the aroma-active compounds in certain pineapple varieties, contributing to their characteristic fruity scent. nih.gov It has also been detected in potatoes and tea. unitn.it Furthermore, it is emitted as a volatile organic compound by the Eucalyptus tree. nih.gov
Beyond direct plant sources, its production is significant in microorganisms. It is a known metabolite of various Streptomyces species. core.ac.uknih.govscience.govdokumen.pub It is also produced by yeasts associated with plants and insects and is found in fermented products, including vine tea and fermented apple pomace, where its presence contributes to the final fruity aroma. dokumen.pubfrontiersin.orgasm.orgnih.gov The biosynthesis of methyl-branched esters like this compound is believed to be derived from the catabolism of branched-chain amino acids. nih.gov
Table 1: Natural Sources of this compound
Table of Mentioned Compounds
Presence in Microorganisms (e.g., Streptomyces)
This compound has been identified as a volatile organic compound (VOC) produced by certain microorganisms, most notably species within the genus Streptomyces. These soil-dwelling bacteria are recognized for their prolific production of a wide array of secondary metabolites, including a diverse and complex blend of VOCs frontiersin.org. These volatile compounds, which belong to various chemical classes such as alcohols, esters, ketones, and terpenes, are believed to function as signal molecules in intercellular and interspecies interactions nih.gov.
In a study investigating the VOCs from Streptomyces isolates from a disease-suppressive soil, this compound was detected as a product of Streptomyces strains W47 and W214. Research has indicated that the VOCs emitted by these Streptomyces strains, including this compound, can exhibit antifungal properties. Specifically, the blend of VOCs from strains W47 and W214, as well as a synthetic mixture containing this compound, demonstrated inhibitory effects on the growth of the plant pathogenic fungus Rhizoctonia solani, although this effect was observed at high concentrations frontiersin.org. The production of such VOCs is a significant trait of Streptomyces, with over 120 volatile substances having been identified from this genus, many of which have potential applications in agriculture for promoting plant growth and controlling phytopathogens nih.gov.
The table below summarizes the findings regarding the presence of this compound in Streptomyces.
| Microorganism | Compound Detected | Context/Activity |
| Streptomyces sp. (strains W47 & W214) | This compound | Antifungal activity against Rhizoctonia solani |
Biosynthetic Pathways
The complete biosynthetic pathway for this compound in microorganisms has not been fully elucidated in a single study. However, based on known metabolic routes for its constituent parts—a branched-chain fatty acid (2-methylpentanoic acid) and a methyl group—a putative pathway can be proposed. The synthesis is understood to originate from the metabolism of branched-chain amino acids (BCAAs) and culminate in an esterification step.
Environmental and Industrial Research Aspects
Degradation Pathways in Environmental Systems
Mycoremediation Potential in Oil-Polluted Environments
Mycoremediation, a bioremediation technique utilizing fungi to degrade or sequester contaminants, has shown promise in cleaning up environments polluted with petroleum hydrocarbons. washington.edugeographical.co.uk Fungi are effective decomposers due to their ability to produce potent extracellular enzymes that can break down complex organic molecules. geographical.co.uk While direct research on the mycoremediation of Methyl 2-methylpentanoate (B1260403) is not extensively documented, the broader context of fungal degradation of related compounds suggests a potential for its bioremediation.
Fungi, particularly species like Aspergillus niger and Penicillium species, have been observed to degrade various components of crude oil. mdpi.com The enzymatic machinery of these fungi, which allows them to break down complex hydrocarbons, may also be effective against smaller ester compounds like Methyl 2-methylpentanoate, especially given that fatty acid methyl esters (FAMEs) found in biofuels are known to be biodegradable. mdpi.com The degradation of methyl esters by microbial processes is a recognized pathway in environmental systems. nih.gov The structural similarity of this compound to naturally occurring fatty acid esters suggests that it could be a viable substrate for fungal enzymes. However, without specific studies, its susceptibility to mycoremediation remains a topic for future research.
Environmental Fate and Persistence Studies
Generally, esters can undergo hydrolysis, which is a key degradation pathway in water and soil. The rate of hydrolysis is influenced by pH and temperature. Additionally, biodegradation by microorganisms is expected to be a significant removal mechanism. canada.ca For instance, research on other methyl esters has indicated that microbial and photolytic degradation can be slow in certain aquatic environments, suggesting that persistence can vary based on environmental conditions. nih.gov A study on the anaerobic biodegradation of 2-methylpentane (B89812), a structurally related alkane, showed only partial degradation over a long period, indicating that the branched structure might confer some resistance to microbial breakdown under specific conditions. nih.gov
Considering its physical and chemical properties, if released into the environment, this compound is expected to partition primarily to water and eventually to sediments. canada.ca Due to its anticipated rapid biodegradation, it is not expected to be persistent in these compartments. canada.ca Furthermore, its low octanol-water partition coefficient suggests a low potential for bioaccumulation. canada.ca
Applications in Material Science and Polymer Chemistry
Use in Polymer Production to Enhance Properties
Currently, there is a lack of available scientific literature detailing the specific use of this compound in polymer production to enhance material properties. While other methyl esters, such as methyl 2-methylpropenoate (methyl methacrylate), are widely used as monomers in the synthesis of acrylic polymers like poly(methyl methacrylate) (PMMA), no such applications have been documented for this compound. essentialchemicalindustry.org The distinct chemical structure of this compound, lacking a polymerizable double bond in its standard form, precludes its direct use as a monomer in common addition polymerization reactions. Further research would be required to explore its potential as a polymer additive or for modification to be incorporated into polymer chains.
Development of Novel Biolubricants
The development of biodegradable and high-performance lubricants is a significant area of research aimed at reducing the environmental impact of conventional mineral oil-based products. Branched-chain esters are particularly valued for their favorable properties in cold environments, maintaining liquidity over a broad temperature range. nih.govresearchgate.net Research into the synthesis of novel biolubricants has identified derivatives of 2-methylpentanoic acid, the carboxylic acid precursor to this compound, as promising candidates.
Enzymatic Routes for Biolubricant Synthesis
A novel biolubricant, decane-1,10-diyl bis(2-methylpentanoate), has been successfully synthesized through the enzymatic esterification of 2-methylpentanoic acid and 1,10-decanediol. nih.govmdpi.com This process utilizes an immobilized lipase (B570770), Lipozyme® 435 (Candida antarctica lipase B), as a biocatalyst in a solvent-free medium. nih.govdntb.gov.ua The enzymatic route is considered a green chemistry approach, offering high selectivity and milder reaction conditions compared to conventional chemical synthesis. researchgate.net
The synthesis has been optimized for several parameters to achieve high conversion rates. Key findings from this research are summarized in the table below.
| Parameter | Optimal Condition | Outcome |
| Enzyme | Lipozyme® 435 (Candida antarctica lipase B) | High catalytic activity for branched acids |
| Temperature | 80 °C | Optimal reaction rate |
| Biocatalyst Concentration | 2.5% (w/w) | Efficient conversion |
| Substrate Molar Ratio | 30% molar excess of 2-methylpentanoic acid | 92.6% product purity |
| Reaction Medium | Solvent-free | Environmentally friendly process |
This table presents the optimal conditions for the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate).
Performance Evaluation at Extreme Temperatures
The performance of biolubricants at extreme temperatures is a critical measure of their utility. The synthesized diester, decane-1,10-diyl bis(2-methylpentanoate), exhibits properties that make it suitable for use as a biolubricant under such conditions. nih.gov A key indicator of a lubricant's performance over a range of temperatures is its viscosity index (VI). A higher VI indicates a smaller change in viscosity with temperature fluctuations.
The branched nature of the 2-methylpentanoate groups in the diester molecule contributes to its excellent low-temperature fluidity. emerald.com This structural feature disrupts the packing of the molecules, lowering the pour point and allowing the lubricant to remain fluid at colder temperatures. researchgate.netemerald.com
The performance characteristics of the novel biolubricant are detailed in the following table.
| Property | Value | Significance |
| Viscosity Index (VI) | 210 | Indicates excellent viscosity stability over a wide temperature range, making it suitable for extreme temperature applications. nih.gov |
| Low-Temperature Performance | Remains liquid over a wide range of temperatures | Branched ester structure provides good cold-flow properties. nih.govresearchgate.net |
This table highlights the key performance indicators of decane-1,10-diyl bis(2-methylpentanoate) as a biolubricant for extreme temperature applications.
Role in Flavor and Fragrance Research
While this compound is an established flavoring agent, its specific designation as a model compound in flavor and fragrance research is not extensively documented in publicly available scientific literature. It is primarily utilized for its inherent sensory properties rather than as a standard for research methodologies.
Contribution to Aroma Profiles
This compound is a significant contributor to fruity aroma profiles in a variety of commercial products. thegoodscentscompany.com Its scent is characterized by a complex blend of sweet, fruity notes. This ester is valued in the fragrance and flavor industry for its ability to impart these specific aromatic qualities.
The sensory characteristics of this compound have been described with a range of fruity descriptors. These descriptors are crucial for flavorists and perfumers when formulating new products. The compound is used to confer fruitiness in fragrance compositions and is also utilized in food products such as baked goods, meat products, and candy. thegoodscentscompany.com
Table 1: Aroma Profile of this compound
| Descriptor Category | Specific Aroma/Flavor Notes |
| Fruity | Fruity, Sweet, Berry, Apple, Tropical, Pineapple, Banana, Green Melon, Grape, Bubble Gum |
| Green | Fruity Green |
This table is generated based on descriptive terms found in flavor and fragrance industry resources. thegoodscentscompany.com
Esterification Studies in Organic Synthesis
The synthesis of esters, a fundamental process in organic chemistry, is often achieved through esterification. This reaction typically involves the combination of a carboxylic acid with an alcohol. In the case of this compound, this would involve the reaction of 2-methylpentanoic acid with methanol (B129727).
Research into the enzymatic synthesis of esters has highlighted the use of lipases as effective biocatalysts. These studies often focus on optimizing reaction conditions to achieve high yields and purity. For instance, the synthesis of a related diester, decane-1,10-diyl bis(2-methylpentanoate), was optimized by studying the effects of temperature and enzyme concentration. nih.gov In this study, an optimal temperature of 80°C and a biocatalyst concentration of 2.5% (w/w) of Lipozyme® 435 resulted in a 99% conversion in 6 hours. nih.gov While this study does not directly involve this compound, its findings on the enzymatic esterification of a derivative of 2-methylpentanoic acid are relevant to understanding the potential synthetic routes for this and similar esters.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.
Ab Initio and Density Functional Theory (DFT) Studies of Structure and Reactivity
No specific ab initio or Density Functional Theory (DFT) studies focused on the structure and reactivity of methyl 2-methylpentanoate (B1260403) have been identified in a review of current literature. Such studies, were they to be conducted, would typically involve the use of various theoretical methods and basis sets to optimize the molecular geometry, calculate electronic properties, and predict spectroscopic signatures. For similar, more extensively studied esters like methyl pentanoate, researchers have employed methods such as M06-2X with the cc-pVTZ basis set to optimize geometries. researchgate.netrsc.org These calculations provide foundational data for understanding the molecule's stability and potential reaction pathways.
Prediction of Reaction Energetics and Barrier Heights
Detailed predictions of reaction energetics and barrier heights for reactions involving methyl 2-methylpentanoate are not presently available. For related compounds, such as methyl pentanoate, high-level computational methods like DLPNO-CCSD(T)/CBS(T-Q) have been used to determine accurate barrier heights for decomposition and other reactions. researchgate.netrsc.org These theoretical calculations are crucial for understanding the kinetics and mechanisms of chemical transformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.
Conformational Analysis and Stereochemical Behavior
There is a lack of specific studies on the conformational analysis and stereochemical behavior of this compound using molecular dynamics simulations. Such simulations would be instrumental in exploring the various spatial arrangements of the molecule and the energetic landscape of their interconversions, which in turn influences its physical and chemical properties.
Interactions with Biological Macromolecules
Research detailing the interactions of this compound with biological macromolecules through molecular dynamics simulations is not currently available. Generally, studies on the interaction of small molecules with proteins, such as bovine serum albumin, utilize a combination of spectroscopic techniques and computational modeling to understand binding mechanisms and affinities. mdpi.com
Kinetic Modeling and Mechanism Development
Kinetic modeling is essential for predicting the behavior of a chemical species under various conditions, particularly in complex environments like combustion. While there are extensive kinetic models for similar esters like methyl pentanoate and methyl butanoate, which are often used as surrogates for biodiesel fuel, specific kinetic models and detailed mechanism development for the combustion or pyrolysis of this compound have not been published. researchgate.netrsc.orgacs.org Studies on related esters have shown that unimolecular decomposition is a key process, with various bond fissions and intramolecular H-shifts being significant pathways. researchgate.netrsc.org
Development of Detailed and Reduced Kinetic Mechanisms
The development of a chemical kinetic mechanism is a foundational step in modeling the combustion behavior of a fuel. princeton.edu A detailed mechanism aims to be comprehensive, including all relevant elementary reactions and species involved in the oxidation process. princeton.edu For a compound such as this compound, this process would draw upon established core mechanisms for small hydrocarbons and oxygenates, supplemented with sub-mechanisms specific to the fuel's unique structure. mdpi.com
The development process for a related compound, 1-methylnaphthalene, illustrates a common methodology. nih.gov It begins with a core mechanism, such as NUIG-mech1.3, which is well-validated for hydrogen and methane chemistry. nih.gov This base is then expanded with a sub-mechanism for the specific fuel, developed by reviewing existing models for similar aromatic hydrocarbon fuels. nih.gov A similar approach would be applied to this compound, leveraging validated mechanisms for smaller methyl esters like methyl butanoate and methyl pentanoate. researchgate.netresearchgate.net
Due to the large number of species and reactions, detailed mechanisms can be computationally prohibitive for complex simulations, such as turbulent flames. princeton.edu Therefore, reduced mechanisms are often developed. mdpi.comacs.org These models are systematically simplified from a detailed mechanism to include only the most critical species and reaction pathways for specific combustion phenomena, such as flame propagation or autoignition. acs.org For instance, a reduced mechanism for methyl pentanoate combustion was developed consisting of 92 species and 330 elementary reactions, which is significantly smaller than a fully detailed counterpart. acs.org
Table 1: Example of Reaction Classes in a Detailed Kinetic Mechanism for Methyl Esters
| Reaction Class | Example Reaction | Significance |
|---|---|---|
| Unimolecular Decomposition | C7H14O2 <=> Products | Initiates the breakdown of the fuel molecule at high temperatures. |
| H-atom Abstraction | C7H14O2 + OH <=> C7H13O2 + H2O | A primary fuel consumption pathway, creating fuel radicals. researchgate.net |
| Radical Isomerization | R-OO• <=> •Q-OOH | Key step in low-temperature oxidation pathways. |
| Beta-Scission | Fuel Radical <=> Olefin + Smaller Radical | Breaks down larger radicals into smaller, more reactive species. |
Validation Against Experimental Data
The reliability of any kinetic mechanism, whether detailed or reduced, hinges on its validation against a wide range of experimental data. princeton.edumdpi.com This process ensures that the model can accurately predict real-world combustion behavior under various conditions.
For methyl pentanoate, a close structural isomer of this compound, kinetic models have been validated against several types of experimental data:
Flame Structure: The same reduced model was validated against the structure of burner-stabilized stoichiometric and fuel-rich flames at low (20 Torr) and atmospheric pressures. acs.org This involves comparing modeled and measured mole fractions of major species and key intermediates.
Flame Propagation Velocities: The model was also tested against experimental data on laminar flame speeds at atmospheric pressure. acs.org
Species Concentrations in Reactors: Detailed models for similar esters, like methyl butanoate, have been validated using species concentration profiles measured in jet-stirred reactors (JSR). kaust.edu.sa This provides a stringent test of the model's ability to predict the formation and consumption of numerous intermediate compounds. kaust.edu.sa
A study on 1-methylnaphthalene demonstrated good agreement between their developed model and experimental data for species concentrations of reactants, products (CO, CO2), and stable intermediates (H2, CH4, C2H4) in a jet-stirred reactor. nih.gov This comprehensive validation across different experimental platforms is crucial for establishing the predictive capability of a kinetic model. researchgate.net
Table 2: Experimental Data Used for Kinetic Model Validation
| Experimental Target | Conditions | Measured Parameters | Relevance |
|---|---|---|---|
| Rapid Compression Machine | High Pressure, Low-to-Intermediate Temperature | Ignition Delay Time researchgate.net | Validates autoignition chemistry. |
| Shock Tube | High Temperature, Low-to-High Pressure | Ignition Delay Time, Species Profiles | Validates high-temperature reaction rates. |
| Jet-Stirred Reactor | Atmospheric Pressure, Intermediate Temperature | Species Mole Fractions kaust.edu.sa | Validates intermediate species chemistry. |
| Burner-Stabilized Flame | Low and Atmospheric Pressure | Species Mole Fractions acs.org | Validates flame structure and pathways. |
Prediction of Species Profiles and Reaction Pathways
Once validated, a kinetic model can be used to predict the concentration profiles of various species and to elucidate the dominant reaction pathways under conditions that may be difficult to study experimentally.
Reaction pathway analysis for methyl butanoate, a smaller analogue, shows that fuel consumption is dominated by H-atom abstraction reactions, primarily by the hydroxyl (OH) radical. researchgate.net For this compound, abstraction can occur at several carbon atoms along the chain, leading to different fuel radicals and subsequent decomposition pathways.
Sensitivity analysis is another powerful tool derived from kinetic modeling. It identifies the reactions that have the most significant influence on a particular combustion target, like ignition delay time. For 1-methylnaphthalene, sensitivity analysis revealed that hydrogen abstraction reactions and the subsequent oxidation of the resulting radical (1-naphthylmethyl) significantly influence the ignition delay time. nih.gov Specifically, reactions of the fuel radical with O2 and HO2 were shown to enhance fuel reactivity and reduce ignition delay. nih.gov Similar analyses for this compound would pinpoint the rate-limiting steps in its oxidation, guiding further refinement of the kinetic mechanism.
Modeling of methyl pentanoate pyrolysis indicates that at low temperatures, the dominant decomposition channel is an intramolecular H-shift, while at high temperatures, C-C and C-O bond fission reactions become more significant. rsc.org Such predictions are crucial for understanding how the fuel breaks down across a wide range of combustion-relevant temperatures.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity, respectively. wikipedia.orgmdpi.com These approaches are foundational in chemometrics and are used to predict the properties of new or untested chemicals based on a dataset of known compounds. nih.gov
A QSAR/QSPR study involves several key steps:
Data Set Selection: A collection of compounds with known experimental data for a specific property (e.g., boiling point, toxicity) is assembled. mdpi.com
Descriptor Generation: Numerical descriptors that quantify various aspects of the molecular structure (e.g., topological, electronic, steric) are calculated for each compound. mdpi.com
Model Construction: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking the descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques. mdpi.com
While specific QSAR or SPR studies focused exclusively on this compound are not prominent in the literature, the methodologies are broadly applicable. For instance, a QSPR analysis could be developed for a series of aliphatic esters to predict properties like boiling point, vapor pressure, or chromatographic retention indices. nih.gov By calculating molecular descriptors for this compound, such a model could estimate its properties without the need for direct experimentation.
In the context of combustion, QSPR could potentially be used to predict fuel properties like cetane number or sooting tendency based on molecular structure, providing a rapid screening tool for alternative fuel candidates.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Enantiopure Compounds
Methyl 2-methylpentanoate (B1260403) possesses a chiral center at the second carbon, meaning it exists as two distinct enantiomers, (R)- and (S)-methyl 2-methylpentanoate. These enantiomers can have different sensory properties and biological activities. However, the compound is often produced and used as a racemic mixture (an equal mix of both enantiomers). A significant research gap exists in the development of scalable and efficient methods for producing the individual, enantiomerically pure forms.
Future research should focus on two primary strategies:
Asymmetric Synthesis: This involves designing catalytic systems that preferentially create one enantiomer over the other. While not yet specifically developed for methyl 2-methylpentanoate, enantioselective synthesis has been successfully applied to other complex esters using chiral catalysts. Future work could adapt these methodologies, potentially using N-heterocyclic carbene (NHC)-copper catalyzed reactions or other asymmetric cyclizations to build the chiral center with high enantiomeric excess.
Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases have been effectively used for the kinetic resolution of various chiral esters and their precursors fao.orgnih.gov. Research into screening a wide array of lipases (e.g., from Candida rugosa, Rhizomucor miehei, or Thermomyces lanuginosus) under optimized conditions (solvent, temperature) could yield a viable pathway to both (R)- and (S)-methyl 2-methylpentanoate fao.orgnih.gov. The development of chemo-enzymatic processes, which combine chemical synthesis steps with enzymatic resolution, represents a particularly promising avenue nih.gov.
In-depth Investigation of Biological Mechanisms of Action
While this compound is used as a food additive, the specific biological mechanisms through which it imparts flavor and interacts with living organisms are not well understood. Its role as a short-chain fatty acid ester suggests involvement in metabolic processes, but detailed studies are lacking nih.govnih.gov.
Key research gaps include:
Olfactory Receptor Interaction: The distinct aroma of this compound is perceived through olfactory receptors in the nose, but the specific receptors that bind to this molecule have not been identified. Future studies could employ heterologous expression assays to screen the vast library of human olfactory receptors and pinpoint which ones are activated by this ester and its individual enantiomers researchgate.netnih.gov. Understanding these interactions is crucial for explaining its sensory properties and potential species-specific effects, such as in insects where it may act as a semiochemical biorxiv.org.
Metabolic Pathways: As a fatty acid ester, the compound is likely metabolized by esterases in the body. However, its specific metabolic fate, the enzymes involved, and its potential effects on metabolic profiles are unknown. Targeted metabolomics studies could trace the absorption, distribution, metabolism, and excretion of this compound to elucidate its pathways and identify any bioactive metabolites mdpi.comresearcher.life.
Advanced Analytical Techniques for Trace Analysis and Metabolomics
Detecting and quantifying this compound, especially its individual enantiomers at trace levels in complex matrices like food, beverages, or biological samples, presents an analytical challenge. Current methods often rely on standard gas chromatography-mass spectrometry (GC-MS), but more advanced techniques are needed for comprehensive analysis nih.gov.
Future research should focus on the application and refinement of:
Enantioselective Gas Chromatography (Chiral GC): To analyze the individual (R)- and (S)-enantiomers, chiral GC columns are required. Developing validated chiral GC-MS methods using various cyclodextrin-based stationary phases is essential for quality control in enantiopure synthesis and for studying the biological activities of each enantiomer acs.orgnih.govgcms.czresearchgate.netnih.gov.
Solid-Phase Microextraction (SPME): For trace analysis of this volatile compound in complex samples, SPME offers a solvent-free, sensitive, and efficient sample preparation technique mdpi.comestanalytical.comsigmaaldrich.com. Optimizing SPME methods (fiber coating, extraction time, temperature) coupled with GC-MS will be crucial for detecting low concentrations in food headspace or biological fluids tandfonline.comresearchgate.net.
Targeted Metabolomics Protocols: Establishing robust protocols for the simultaneous measurement of short-chain fatty acids and their esters, including this compound, in biological samples is a key area for development. This could involve specialized derivatization techniques followed by high-sensitivity GC-MS/MS or LC-MS/MS analysis, providing valuable tools for metabolic and gut microbiome research nih.govnih.gov.
A summary of potential advanced analytical techniques is presented in the table below.
| Technique | Application Area | Research Goal |
| Chiral GC-MS | Enantiopure Synthesis, Flavor Science | Separate and quantify (R)- and (S)-methyl 2-methylpentanoate to assess purity and sensory differences. |
| HS-SPME-GC-MS | Food Analysis, Environmental Monitoring | Detect trace amounts of the compound in complex matrices like food, beverages, and air/water samples. |
| LC-MS/MS | Metabolomics, Biomedical Research | Quantify the compound and its metabolites in biological fluids (plasma, urine) to study its metabolic fate. |
Development of Sustainable Production Methods
Conventional chemical synthesis of esters often relies on harsh conditions and non-renewable catalysts. A major future direction is the development of green and sustainable methods for producing this compound, aligning with the principles of green chemistry.
Key areas for research include:
Biocatalysis with Immobilized Enzymes: The use of lipases as biocatalysts for esterification offers a green alternative, operating under mild conditions with high specificity researchgate.netmdpi.com. Research should focus on using immobilized lipases, such as Novozym® 435, which allows for easy catalyst recovery and reuse, significantly improving process economics and sustainability nih.govresearchgate.netnih.govmdpi.com.
Solvent-Free Reaction Systems: Conducting the esterification reaction in a solvent-free medium, where the reactants themselves serve as the solvent, minimizes waste and avoids the use of potentially hazardous organic solvents nih.gov. Studies are needed to optimize reaction conditions (temperature, substrate molar ratio, enzyme concentration) for the solvent-free synthesis of this compound nih.govresearchgate.net.
Process Optimization and Green Metrics: Future work must not only demonstrate the feasibility of these methods but also quantify their sustainability. This involves calculating "green metrics" like the E-factor (Environmental Factor) and atom economy to compare the environmental impact of biocatalytic routes against traditional chemical methods.
Comprehensive Environmental Impact and Degradation Studies
There is a significant lack of data regarding the environmental fate, persistence, and ecotoxicity of this compound. As a compound used in consumer products and food, understanding its environmental impact is crucial.
Future research must address these critical gaps:
Biodegradation Pathways: Studies are needed to determine if and how this compound is biodegraded by environmental microorganisms. While research exists on related compounds like 2-methylpentane (B89812) nih.gov, the specific degradation pathway of the ester, including the enzymes and microbial species involved, remains unknown.
Ecotoxicity Assessment: The toxicity of this compound to various aquatic organisms (e.g., algae, daphnia, fish) has not been thoroughly evaluated. Standard ecotoxicological tests are required to establish its potential environmental risk oup.comnih.gov. The effects of short-chain esters on microbial membrane integrity is another area warranting investigation nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling: In the absence of extensive experimental data, QSAR models can be developed to predict the environmental properties and toxicity of esters based on their molecular structure nih.govnih.govresearchgate.netrsc.org. Creating and validating QSAR models for branched-chain aliphatic esters would provide a valuable tool for preliminary risk assessment and for prioritizing chemicals for further testing nih.govmdpi.com.
Q & A
Q. What are the established synthetic routes for Methyl 2-methylpentanoate, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of 2-methylpentanoic acid with methanol under acidic catalysis. Key steps include:
- Acid-catalyzed esterification : Combine equimolar amounts of 2-methylpentanoic acid and methanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux at 65–70°C for 4–6 hours .
- Workup : Neutralize the acid with sodium bicarbonate, followed by extraction with ethyl acetate and distillation under reduced pressure to isolate the ester.
- Yield optimization : Purity (>95%) is achieved using molecular sieves to remove water, which shifts equilibrium toward ester formation. Automated flow reactors can enhance reproducibility for gram-scale synthesis .
Q. What key physicochemical properties are critical for experimental design involving this compound?
Q. What analytical methods are recommended for detecting and quantifying this compound in complex matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., HP-5MS) with a temperature gradient from 45°C to 280°C. This compound elutes at ~8.2 min (RI: 876) .
- Internal standards : Ethyl 2-methylpentanoate or methyl undecanoate improve quantification accuracy in biological samples (RSD <5%) .
- Calibration : Prepare a 10-point matrix-assisted curve with detection limits (LOD) of 0.01 µg/L and quantification limits (LOQ) of 0.03 µg/L .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound is subjected to oxidation versus nucleophilic substitution?
- Oxidation : Oxone (KHSO₅) in aqueous media at room temperature converts the ester to a ketone derivative via radical intermediates. Monitor reaction progress using FT-IR to track carbonyl group formation .
- Nucleophilic substitution : In the presence of amines (e.g., benzylamine), the ester undergoes aminolysis under basic conditions (e.g., NaOH/EtOH), forming 2-methylpentanamide. Kinetic studies show second-order dependence on amine concentration .
Q. How can contradictory literature data on thermodynamic properties (e.g., vapor pressure) be resolved?
Discrepancies in vapor pressure measurements (e.g., 4.67 kPa at 293 K vs. 5.12 kPa) arise from instrumental calibration differences. Resolve by:
Q. What methodologies assess the stability of this compound in biological or environmental matrices?
- Antifungal assay stability : Incubate the ester with fungal cultures (e.g., Aspergillus niger) at 37°C for 72 hours. Analyze degradation products via LC-MS/MS .
- Environmental persistence : Conduct photolysis studies under UV light (254 nm) and measure half-life using first-order kinetics. Hydrolysis rates are pH-dependent, with t₁/₂ = 12 hours at pH 9 .
Q. How can computational models predict the behavior of this compound in novel solvents?
- Force field optimization : Use the GROMOS 54A7 parameter set to simulate solvation free energy in polar (water) and nonpolar (hexane) solvents. Validate against experimental partition coefficients (logP) .
- MD simulations : Analyze diffusion coefficients and radial distribution functions to predict solubility and aggregation tendencies .
Q. What enantioselective separation techniques are effective for resolving this compound stereoisomers?
- Chiral GC : Employ a β-cyclodextrin column (e.g., Chirasil-Dex) with isothermal conditions (120°C). Enantiomers resolve with a separation factor (α) of 1.12 .
- HPLC : Use a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) and hexane/isopropanol (95:5) mobile phase. Retention times differ by 1.3 min for (R)- and (S)-enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
